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Compound of Interest

Compound Name: Prisma APH

Cat. No.: B1178968 Get Quote

This guide is intended for researchers, scientists, and drug development professionals utilizing

Prismaflex systems for therapeutic apheresis (APH) procedures, such as Therapeutic Plasma

Exchange (TPE). It provides troubleshooting guidance and frequently asked questions (FAQs)

to address specific issues related to anticoagulant management.

Frequently Asked Questions (FAQs)
Q1: What are the primary anticoagulant options for Prisma APH procedures?

A1: The two primary anticoagulants used are citrate and heparin.[1][2] Citrate is often the

preferred anticoagulant for most apheresis procedures due to its effectiveness and safety

profile.[3][4] Heparin is typically reserved for specific membrane-based procedures or when

citrate is contraindicated.[1][3]

Q2: How does citrate work as an anticoagulant in the extracorporeal circuit?

A2: Citrate works by chelation, which means it binds to ionized calcium in the blood.[5] Ionized

calcium is a critical cofactor in the coagulation cascade. By reducing its availability in the

extracorporeal circuit to levels between 0.2-0.3 mmol/L, citrate effectively prevents clotting.[3]

This action is localized to the circuit, and the citrate is rapidly metabolized by the patient's liver,

kidneys, and skeletal muscle.[3]

Q3: What are the main complications associated with citrate anticoagulation?
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A3: The primary complication is hypocalcemia, often referred to as "citrate toxicity".[3] This

occurs when the infused citrate binds to the patient's systemic ionized calcium, leading to

symptoms like perioral tingling, paresthesias, muscle cramps, and in severe cases, cardiac

arrhythmias.[3][6][7] Other potential metabolic disturbances include metabolic alkalosis (as

citrate is metabolized to bicarbonate), hypernatremia, and hypomagnesemia.[6]

Q4: When is heparin anticoagulation preferred or required?

A4: Heparin-based anticoagulation is often used for membrane-based plasma exchange

systems.[1] It may also be used in combination with citrate to reduce the overall citrate load in

certain patients.[1][3] However, heparinization is systemic and carries a higher risk of bleeding

complications and heparin-induced thrombocytopenia (HIT).[2][3]

Q5: How is anticoagulation monitored during Prisma APH procedures?

A5: For citrate anticoagulation, the key parameter is the post-filter ionized calcium level, which

should be maintained low enough to prevent clotting in the circuit (e.g., <0.4 mmol/L).[8][9] The

patient's systemic ionized calcium must also be monitored and maintained within a normal

physiological range (e.g., 1.0-1.2 mmol/L) through calcium supplementation.[9] For heparin

anticoagulation, monitoring is typically done using Activated Partial Thromboplastin Time

(aPTT) or Activated Clotting Time (ACT), with a target range generally 1.5-2.5 times the

baseline value.[9]
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Problem/Observation Potential Cause Troubleshooting Steps

Patient reports tingling,

numbness, or muscle cramps.

Symptomatic Hypocalcemia

(Citrate Toxicity)[3][6]

1. Immediately notify the

responsible clinician. 2.

Reduce the citrate infusion

rate. 3. Verify and, if

necessary, increase the

calcium replacement infusion

rate. 4. Monitor the patient's

systemic ionized calcium levels

closely.[10]

High Transmembrane

Pressure (TMP) alarm on the

Prismaflex unit.

Filter Clotting[11]

1. Ensure the post-filter ionized

calcium is within the target

anticoagulant range (e.g., <0.4

mmol/L).[8] 2. If post-filter

ionized calcium is too high,

increase the citrate infusion

rate as per protocol.[12] 3.

Maintain a steady blood flow

rate, as fluctuations can affect

citrate concentration.[5] 4. If

clotting persists, consider a

saline flush or filter

replacement.

Patient develops metabolic

alkalosis.

Excessive Citrate

Administration/Metabolism[6]

1. Citrate is metabolized to

bicarbonate, which can lead to

alkalosis.[6] 2. Review the

citrate dose and patient's acid-

base status. 3. A reduction in

the citrate infusion rate may be

necessary.

Patient develops severe

hypotension and cardiac

standstill.

Severe Acute Citrate

Toxicity[13]

1. This is a medical

emergency. Stop the

procedure and citrate infusion

immediately. 2. Administer

intravenous calcium (calcium
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chloride is preferred for rapid

correction) as per institutional

protocol.[10][13] 3. Initiate

CPR and other life-saving

measures as required.

Heparin Anticoagulation Issues
Problem/Observation Potential Cause Troubleshooting Steps

Bleeding from catheter site or

other unexpected bleeding.

Excessive Systemic

Anticoagulation[2]

1. Stop the heparin infusion

immediately. 2. Notify the

responsible clinician. 3.

Monitor aPTT or ACT levels. 4.

Prepare protamine sulfate as

an antidote if severe bleeding

occurs.[2]

High Transmembrane

Pressure (TMP) alarm on the

Prismaflex unit.

Filter Clotting

1. Check the most recent aPTT

or ACT value to ensure it is

within the therapeutic range. 2.

If sub-therapeutic, administer a

heparin bolus and/or increase

the infusion rate as per

protocol. 3. Ensure adequate

blood flow rates.

Sudden drop in platelet count.
Heparin-Induced

Thrombocytopenia (HIT)[2]

1. Stop all heparin

immediately. 2. Notify the

responsible clinician and

perform confirmatory testing

for HIT. 3. Switch to a non-

heparin anticoagulant, such as

citrate, if the procedure must

continue.[2]

Experimental Protocols
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Protocol 1: Regional Citrate Anticoagulation (RCA) for
TPE
Objective: To prevent extracorporeal circuit clotting during TPE using regional citrate

anticoagulation.

Methodology:

Initiation: Begin a pre-blood pump (PBP) infusion of a citrate-based solution (e.g., 4%

trisodium citrate or ACD-A).[3][14] The initial infusion rate is calculated based on the blood

flow rate to achieve a target citrate concentration of approximately 3 mmol/L in the circuit

blood.[14]

Blood Flow: Set the blood flow rate according to patient size and access quality, typically

between 100-150 mL/min.[14][15]

Monitoring:

Measure post-filter ionized calcium 15-30 minutes after initiation and then periodically

throughout the procedure. The target is < 0.4 mmol/L to ensure adequate anticoagulation.

[8]

Simultaneously, monitor the patient's systemic ionized calcium levels.

Calcium Replacement: Administer a continuous intravenous infusion of calcium (e.g., 10%

calcium gluconate) through a separate central line to maintain the patient's systemic ionized

calcium within a normal physiological range (e.g., 1.0-1.2 mmol/L).[9] The infusion rate is

titrated based on systemic ionized calcium measurements.

Adjustments:

If the post-filter ionized calcium is above the target range, increase the citrate infusion

rate.

If the patient's systemic ionized calcium is low, increase the calcium replacement infusion

rate.
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If the patient shows signs of citrate toxicity, decrease the citrate infusion rate and increase

the calcium replacement rate.

Protocol 2: Systemic Heparin Anticoagulation for TPE
Objective: To prevent extracorporeal circuit clotting during TPE using systemic heparin

anticoagulation.

Methodology:

Initiation: Administer an initial bolus dose of unfractionated heparin (e.g., 30-60 units/kg) into

the circuit.[16]

Infusion: Start a continuous infusion of heparin through the Prismaflex syringe pump. The

rate is adjusted to maintain the target anticoagulation parameter.

Blood Flow: Set the blood flow rate as appropriate for the patient and procedure.

Monitoring:

Measure aPTT or ACT at baseline and then periodically (e.g., hourly) after initiation.

The target aPTT is typically 1.5 to 2.5 times the baseline value.[9]

Adjustments:

If the aPTT or ACT is below the target range, increase the heparin infusion rate.

If the aPTT or ACT is above the target range, or if there are signs of bleeding, decrease or

temporarily stop the heparin infusion.

The heparin infusion is typically stopped about 30 minutes before the end of the

procedure.[9]

Data Summary
Table 1: Typical Anticoagulation Parameters
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Parameter Citrate Anticoagulation Heparin Anticoagulation

Anticoagulant Solution
4% Trisodium Citrate or ACD-

A[3][14]
Unfractionated Heparin

Target Circuit Level
Post-filter ionized Ca2+ < 0.4

mmol/L[8][9]
aPTT 1.5-2.5x baseline[9]

Target Systemic Level
Ionized Ca2+ 1.0-1.2

mmol/L[9]
N/A (Systemic anticoagulation)

Initial Bolus None 30-60 units/kg[16]

Monitoring Frequency Every 30-60 minutes initially Every 60 minutes initially

Reversal Agent
Calcium

Chloride/Gluconate[10]
Protamine Sulfate[2]

Visualizations
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Caption: Anticoagulation decision pathway for Prisma APH.
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Patient develops symptoms
(e.g., tingling, cramps)

Assess Patient & Check Systemic Ionized Calcium

Is Systemic iCa Low?

Diagnosis: Symptomatic Hypocalcemia
(Citrate Toxicity)

Yes

Re-check Systemic iCa & Patient Symptoms

No, check other causes

Decrease Citrate Infusion Rate Increase Calcium Replacement Infusion
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Caption: Workflow for troubleshooting citrate-induced hypocalcemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1178968#optimizing-anticoagulant-management-in-
prisma-aph-procedures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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